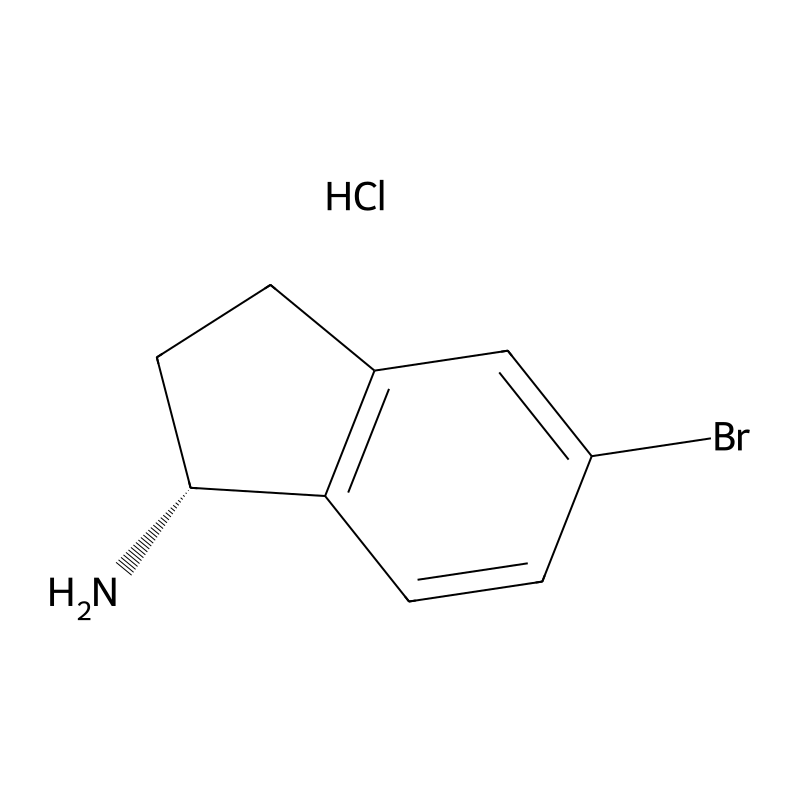

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 248.55 g/mol. It is categorized as an amine and is known for its potential applications in medicinal chemistry and organic synthesis. The compound features a bromine atom attached to a dihydroindene structure, which contributes to its unique properties and reactivity.

The compound is typically available as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for various biological and chemical applications. Its structure can be represented by the SMILES notation: N[C@@H]1CCC2=C1C=CC(Br)=C2.[H]Cl .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthetic pathways to create more complex molecules.

- Acylation Reactions: The amine group can react with acyl chlorides or anhydrides to form amides.

- Alkylation: The primary amine can be alkylated using alkyl halides under appropriate conditions.

These reactions are fundamental in organic synthesis, allowing the construction of diverse chemical entities from this compound.

- Antidepressant Activity: Some indene derivatives show potential as antidepressants due to their interaction with neurotransmitter systems.

- Antitumor Properties: Certain analogs have been investigated for their ability to inhibit tumor growth.

Further research is needed to elucidate the specific biological effects of this compound and its potential therapeutic applications.

The synthesis of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

- Starting Material: The process begins with 5-bromo-2,3-dihydro-1H-inden-1-one.

- Reduction Reaction: The ketone is reduced using ammonium formate and sodium borohydride in methanol, leading to the formation of the desired amine.

- Formation of Hydrochloride Salt: The resulting amine can be treated with hydrochloric acid to yield the hydrochloride salt form.

This method provides a straightforward approach to synthesizing the compound with good yields .

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has several potential applications:

- Medicinal Chemistry: Its unique structure makes it a candidate for developing new pharmaceuticals.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Research Tool: The compound may be used in studies exploring the biological activity of indene derivatives.

Several compounds share structural similarities with (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1810069-91-0 | 0.95 | Tetrahydronaphthalene structure |

| 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1810069-90-9 | 0.95 | Methyl substitution at position 5 |

| 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1199782-93-8 | 0.95 | Different substitution pattern |

| (S)-1-(3-Bromophenyl)ethanamine hydrochloride | 2172274-44-9 | 0.93 | Aromatic substitution instead of indene structure |

These comparisons illustrate that while these compounds share certain features with (R)-5-Bromo-2,3-dihydro-1H-indene derivatives, each has distinct characteristics that may influence their reactivity and biological activity .